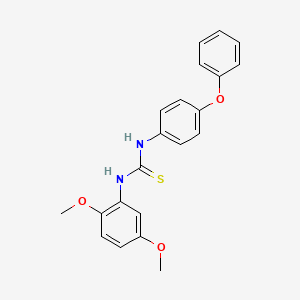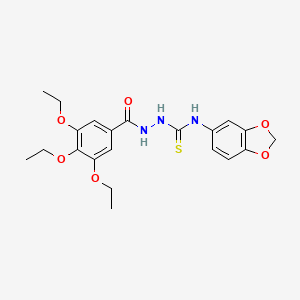
N-(4-butylphenyl)-N'-(4-methylphenyl)thiourea
説明
N-(4-butylphenyl)-N'-(4-methylphenyl)thiourea, also known as BPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTU is a member of the thiourea family of compounds, which are known for their diverse range of biological activities.
作用機序
The mechanism of action of N-(4-butylphenyl)-N'-(4-methylphenyl)thiourea involves its ability to bind to the active site of enzymes and other proteins. This compound forms a covalent bond with the thiol group of cysteine residues in proteins, leading to changes in their activity and function. The binding of this compound to proteins can also lead to changes in their conformation and stability.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes, including acetylcholinesterase, carbonic anhydrase, and cytochrome P450 enzymes. This compound has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the primary advantages of using N-(4-butylphenyl)-N'-(4-methylphenyl)thiourea in lab experiments is its ability to selectively bind to specific proteins and enzymes. This allows researchers to study the effects of this compound on specific biological systems. Additionally, this compound is relatively easy to synthesize and purify, making it a readily available tool for scientific research.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, and its effects on animal models have not been extensively studied. Additionally, this compound may have off-target effects on other proteins and enzymes, leading to unintended consequences.
将来の方向性
There are several future directions for research on N-(4-butylphenyl)-N'-(4-methylphenyl)thiourea. One area of interest is the development of this compound-based drugs for the treatment of various diseases. This compound has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, cancer, and inflammation. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and human clinical trials.
Another area of interest is the development of new methods for synthesizing and purifying this compound. Current methods for synthesizing this compound are relatively complex and time-consuming, and there is a need for more efficient methods. Additionally, new purification methods may be needed to improve the purity and yield of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, and its ability to selectively bind to specific proteins and enzymes makes it a valuable tool for studying biological systems. Future research on this compound may lead to the development of new drugs for the treatment of various diseases and the development of more efficient synthesis and purification methods.
科学的研究の応用
N-(4-butylphenyl)-N'-(4-methylphenyl)thiourea has been used in scientific research to study its effects on various biological systems. One of the primary applications of this compound is in the study of the structure and function of proteins. This compound has been shown to bind to the active site of enzymes, leading to changes in their activity and function. Additionally, this compound has been used as a tool to study the role of specific amino acid residues in protein structure and function.
特性
IUPAC Name |
1-(4-butylphenyl)-3-(4-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S/c1-3-4-5-15-8-12-17(13-9-15)20-18(21)19-16-10-6-14(2)7-11-16/h6-13H,3-5H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPARJPXPTPWMOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-cyanophenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4679962.png)
![N-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4679970.png)
![3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]propanamide](/img/structure/B4679978.png)
![9-tert-butyl-2-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4679993.png)
![N-(3,5-dichlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4679997.png)
![5-bromo-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4679999.png)


![1,3-benzodioxol-5-yl[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B4680013.png)
![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4680018.png)

![methyl 2-{[(7-chloro-8-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B4680023.png)
![3-phenyl-N-{4-[(phenylthio)methyl]phenyl}propanamide](/img/structure/B4680047.png)
![N-(2-bromophenyl)-N'-[1-(4-ethylphenyl)ethyl]urea](/img/structure/B4680051.png)